methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate
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Overview
Description
Methyl 2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs . This particular compound features a nitro group at the 6-position of the benzimidazole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
The synthesis of methyl 2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents.
Thioether Formation: The sulfanyl group is introduced by reacting the nitrobenzimidazole with a suitable thiol under basic conditions.
Esterification: Finally, the esterification of the carboxylic acid with methanol in the presence of an acid catalyst yields the desired methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the sulfanyl group yields sulfoxides or sulfones .
Scientific Research Applications
Methyl 2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including those with antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of benzimidazole derivatives.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate can be compared with other benzimidazole derivatives, such as:
Methyl 2-[(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate: This compound has a methyl group instead of a nitro group, which can lead to different chemical and biological properties.
Ethyl 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate: This compound has an ethyl ester instead of a methyl ester, which can influence its solubility and reactivity.
The uniqueness of methyl 2-[(6-nitro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate lies in its nitro group, which can undergo various chemical transformations and contribute to its biological activity .
Biological Activity
Methyl [(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antibacterial, and antifungal research. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a benzimidazole moiety with a nitro group and a sulfanyl group. The presence of these functional groups is significant as they contribute to the compound's biological properties.
1. Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as effective anticancer agents. For instance, compounds with similar structures have shown IC50 values in the range of 80–1000 nM against various cancer cell lines such as HCT-15, HT29, HeLa, and MDA-MB-468 .
Case Study:
In a study examining the structure–activity relationship (SAR) of imidazole derivatives, a compound structurally similar to this compound demonstrated significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. The study found that at an IC50 concentration of 0.4 µM, the compound caused arrest in the G2/M phase of the cell cycle in MDA-MB-468 cells .
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound 6 | HCT-15 | 80–200 |
Compound 7 | HeLa | 100 |
This compound | N/A | Potentially similar based on structural analogs |
2. Antibacterial Activity
The antibacterial properties of this compound have also been investigated. A study on benzimidazole derivatives revealed promising activity against gram-positive and gram-negative bacteria.
Research Findings:
The synthesized compounds were tested against Escherichia coli and Staphylococcus aureus, showing varying degrees of antibacterial activity. Specifically, compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Gentamycin .
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 10 |
S. aureus | 32 |
3. Antifungal Activity
While specific data on the antifungal activity of this compound is limited, related benzimidazole derivatives have shown efficacy against various fungal strains. The presence of electron-donating groups in these compounds often enhances their antifungal properties .
Structure–Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzimidazole core significantly influence biological activity. For example:
Properties
Molecular Formula |
C10H9N3O4S |
---|---|
Molecular Weight |
267.26 g/mol |
IUPAC Name |
methyl 2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C10H9N3O4S/c1-17-9(14)5-18-10-11-7-3-2-6(13(15)16)4-8(7)12-10/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
VCGXBCMMVLNDAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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